2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
2-Oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen atom within the bicyclic framework
Mechanism of Action
Mode of Action
The exact mode of action of 2-Oxabicyclo[22It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
The biochemical pathways affected by 2-Oxabicyclo[22It’s possible that the compound influences several pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxabicyclo[22These properties are crucial in determining the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives. Another method includes the Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones, which cleaves a carbon-carbon bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels–Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can open the bicyclic ring structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar in structure but lacks the carboxylic acid group.
2-Oxabicyclo[2.2.1]heptane-2,3-diyldimethanol: Contains additional hydroxyl groups.
4,7,7-Trimethyl-3-oxabicyclo[2.2.1]heptane-1-carboxylic acid: Has methyl groups attached to the bicyclic framework
Uniqueness
2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific combination of a bicyclic structure with an oxygen atom and a carboxylic acid group. This combination imparts unique chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)7-2-1-5(3-7)4-10-7/h5H,1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENMFOIQIMXSJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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